molecular formula C14H14Cl2N2O3S B3501508 ethyl 5-chloro-3-[(chloroacetyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate

ethyl 5-chloro-3-[(chloroacetyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B3501508
M. Wt: 361.2 g/mol
InChI Key: MCPPUXJBIOEGPS-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-3-[(chloroacetyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate is a chemical compound with the molecular formula C14H14Cl2N2O3S . It is a type of heterocyclic compound, which are known for their wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of such compounds often involves the use of cyanoacetohydrazides as precursors in reactions leading to the construction of heterocycles . Cyanoacetic acid hydrazide, a commercially available substituted hydrazide, has been used as a versatile and convenient intermediate for the synthesis of a wide variety of heterocyclic compounds .


Molecular Structure Analysis

The molecular structure of this compound includes a thieno[2,3-b]pyridine ring, which is a type of heterocyclic compound. Heterocyclic compounds are characterized by the presence of at least one atom other than carbon within the ring structure, in this case, sulfur and nitrogen .


Chemical Reactions Analysis

The chemical reactivity of such compounds is often determined by the presence of functional groups and the nature of the heterocyclic ring. In the case of this compound, the presence of the amino and carboxylate groups could potentially influence its reactivity .

Future Directions

The future research directions could involve further exploration of the therapeutic properties of this compound, as well as the development of synthesis methods that are more efficient or environmentally friendly. Additionally, the compound could be studied for potential applications in other fields, such as materials science .

Properties

IUPAC Name

ethyl 5-chloro-3-[(2-chloroacetyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2O3S/c1-4-21-14(20)12-11(18-8(19)5-15)9-6(2)10(16)7(3)17-13(9)22-12/h4-5H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCPPUXJBIOEGPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C(=C(N=C2S1)C)Cl)C)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-chloro-3-[(chloroacetyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 5-chloro-3-[(chloroacetyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 5-chloro-3-[(chloroacetyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
Reactant of Route 4
ethyl 5-chloro-3-[(chloroacetyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate

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